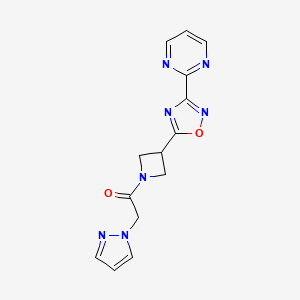
2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone represents a significant class of bioactive molecules due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C16H18N6O4, and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and an oxadiazole group. The presence of these heterocycles contributes to its diverse biological activities.
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases, including Janus kinases (JAK), which are crucial in signaling pathways related to immune responses and inflammation .
- Anticancer Activity : The oxadiazole group in the compound has been linked to anticancer properties by inhibiting enzymes such as telomerase and topoisomerase, which are essential for cancer cell proliferation .
- Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated significant anti-inflammatory activity by modulating cytokine production, such as TNF-α and IL-6 .
Table 1: Summary of Biological Activities
Case Studies
- JAK Inhibition : A study on pyrazole derivatives showed that they effectively inhibited JAK activity in vitro, leading to reduced inflammatory responses in animal models . This suggests potential therapeutic applications in diseases such as rheumatoid arthritis.
- Anticancer Efficacy : Research involving oxadiazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines by targeting key regulatory proteins involved in cell cycle progression . This underscores the potential for developing new anticancer agents based on this scaffold.
- Anti-inflammatory Activity : In a controlled study, a derivative of the compound exhibited significant anti-inflammatory effects comparable to standard treatments like dexamethasone, suggesting its viability as an alternative therapy for inflammatory conditions .
属性
IUPAC Name |
2-pyrazol-1-yl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-11(9-21-6-2-5-17-21)20-7-10(8-20)14-18-13(19-23-14)12-15-3-1-4-16-12/h1-6,10H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBWEGTOQOZEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














